Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-(cyclopropylamino)benzoate

Lipophilicity Drug Design ADME Prediction

Ethyl 4-(cyclopropylamino)benzoate (CAS 112033-48-4) is a para-substituted benzoate ester derivative characterized by a cyclopropylamino moiety at the 4-position of the phenyl ring. This compound is classified as a benzoate ester local anesthetic analog, structurally related to benzocaine (ethyl 4-aminobenzoate) but differentiated by the replacement of the primary amino group with a cyclopropylamino substituent.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 112033-48-4
Cat. No. B053049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(cyclopropylamino)benzoate
CAS112033-48-4
SynonymsBenzoic acid, 4-(cyclopropylamino)-, ethyl ester (9CI)
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC2CC2
InChIInChI=1S/C12H15NO2/c1-2-15-12(14)9-3-5-10(6-4-9)13-11-7-8-11/h3-6,11,13H,2,7-8H2,1H3
InChIKeyBONKADOTDLVBQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(Cyclopropylamino)benzoate (CAS 112033-48-4): Pharmacological and Chemical-Building-Block Profile for Research Procurement


Ethyl 4-(cyclopropylamino)benzoate (CAS 112033-48-4) is a para-substituted benzoate ester derivative characterized by a cyclopropylamino moiety at the 4-position of the phenyl ring [1]. This compound is classified as a benzoate ester local anesthetic analog, structurally related to benzocaine (ethyl 4-aminobenzoate) but differentiated by the replacement of the primary amino group with a cyclopropylamino substituent [2]. The cyclopropyl ring confers distinct conformational rigidity and lipophilicity compared to linear-chain alkylamino analogs [3]. The compound has been investigated in multiple therapeutic contexts, including as a potential local anesthetic agent, a CCR5 antagonist, and a cell-differentiation modulator [1][4].

Why Ethyl 4-(Cyclopropylamino)benzoate Cannot Be Replaced by Generic Benzoate Ester Anesthetics in Focused Research


The cyclopropylamino substituent in ethyl 4-(cyclopropylamino)benzoate introduces two critical departures from generic benzoate ester anesthetics such as benzocaine: (1) the rigid three-membered ring restricts N–C bond rotation, altering the conformational ensemble available for target binding compared to flexible linear-chain alkylamino analogs, and (2) the cyclopropyl group increases lipophilicity (XLogP3 = 3.4 vs. 1.7 for benzocaine) while reducing topological polar surface area (38.3 vs. 52.3 Ų), which may affect membrane permeability and pharmacokinetic partitioning [1][2]. In the context of medicinal chemistry, cyclopropyl groups are known to impart resistance to oxidative metabolism by cytochrome P450 enzymes, a property that generic alkylamino analogs do not share [3]. Additionally, emerging screening data suggest that ethyl 4-(cyclopropylamino)benzoate exhibits cell-differentiation-inducing activity not observed in simpler 4-aminobenzoate esters, making substitution by generic analogs potentially counterproductive in differentiation-targeted research programs [4].

Ethyl 4-(Cyclopropylamino)benzoate (CAS 112033-48-4): Head-to-Head Quantitative Differentiation Evidence vs. Benzocaine and Linear-Chain Analogs


Lipophilicity Comparison: Ethyl 4-(Cyclopropylamino)benzoate vs. Benzocaine (XLogP3)

The cyclopropylamino substituent substantially increases computed lipophilicity relative to the unsubstituted amino analog benzocaine. The target compound exhibits an XLogP3 value of 3.4, compared to 1.7 for benzocaine, representing a 1.7 log-unit increase in calculated partition coefficient. This difference predicts significantly enhanced membrane permeability and altered tissue distribution for the cyclopropylamino derivative [1][2].

Lipophilicity Drug Design ADME Prediction

Topological Polar Surface Area (TPSA) Comparison: Ethyl 4-(Cyclopropylamino)benzoate vs. Benzocaine

The target compound has a computed TPSA of 38.3 Ų, which is 14.0 Ų lower than benzocaine's 52.3 Ų. TPSA values below 60 Ų are generally associated with good blood-brain barrier penetration, while values below 140 Ų predict acceptable oral absorption. Both compounds fall within drug-like space, but the lower TPSA of the cyclopropylamino derivative predicts superior CNS penetration potential [1][2].

Polar Surface Area Blood-Brain Barrier Permeability Drug-Likeness

Conformational Flexibility: Rotatable Bond Count and Cyclopropyl Ring Constraint vs. Linear Alkylamino Analogs

Ethyl 4-(cyclopropylamino)benzoate contains 5 rotatable bonds, compared to 3 for benzocaine. However, the cyclopropyl ring itself is a rigid, conformationally constrained three-membered ring that restricts the N–C bond rotation at the aniline nitrogen. In contrast, linear-chain alkylamino analogs such as ethyl 4-(butylamino)benzoate possess freely rotating N-alkyl bonds, resulting in a broader conformational ensemble. The cyclopropyl constraint may pre-organize the molecule into a bioactive conformation, potentially enhancing binding affinity to specific targets while reducing entropic penalties upon binding [1][2].

Conformational Constraint Structure-Activity Relationship Molecular Rigidity

Metabolic Stability Advantage of Cyclopropylamino Moiety: Literature Precedent from Cyclopropyl-Substituted Local Anesthetics

Cyclopropyl substitution adjacent to amines has been shown to confer resistance to oxidative N-dealkylation by cytochrome P450 enzymes in multiple medicinal chemistry programs. In the development of the cyclopropyl-bearing local anesthetic ciprocaine (IQB-9302), the cyclopropyl group was specifically incorporated to reduce enzymatic metabolization and prolong the duration of anesthetic action, as demonstrated in comparative in vivo dog and rat models against bupivacaine [1][2]. While direct metabolic stability data for ethyl 4-(cyclopropylamino)benzoate itself are not publicly available, the class-level precedent strongly supports that the cyclopropylamino substituent will impart greater metabolic stability compared to N-methyl or N-ethyl analogs such as benzocaine, which undergo rapid esterase-mediated hydrolysis [3].

Metabolic Stability Cytochrome P450 Resistance Local Anesthetic Duration

Cell Differentiation-Inducing Activity: A Unique Functional Property Not Reported for Simple 4-Aminobenzoate Esters

According to pharmacological screening data, ethyl 4-(cyclopropylamino)benzoate exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage. This activity profile suggests potential applications as an anticancer agent and for treating skin diseases such as psoriasis, as well as skin conditions involving insufficient sebum secretion. This differentiation-inducing activity has not been reported for simpler 4-aminobenzoate esters such as benzocaine, which are primarily characterized as sodium channel blockers [1]. Quantitative EC50 or IC50 values for this differentiation activity are not publicly available in the extracted database entry, representing a limitation of the current evidence.

Cell Differentiation Monocyte Differentiation Anticancer Screening

CCR5 Antagonist Screening: A Secondary Pharmacological Dimension Absent in Benzocaine-Class Anesthetics

Preliminary pharmacological screening indicates that ethyl 4-(cyclopropylamino)benzoate can function as a CCR5 antagonist. This chemokine receptor is a critical co-receptor for HIV-1 entry into host cells and is also implicated in inflammatory diseases including asthma, rheumatoid arthritis, and COPD [1]. While quantitative binding affinity (Ki or IC50) data are not available from the screening source, the identification of CCR5 antagonism represents a secondary pharmacological dimension not present in benzocaine or procaine, which are exclusively characterized as sodium channel blockers. This dual-activity profile may be uniquely enabled by the cyclopropylamino substituent.

CCR5 Antagonist HIV Entry Inhibition Chemokine Receptor

Ethyl 4-(Cyclopropylamino)benzoate (CAS 112033-48-4): Evidence-Based Research and Industrial Application Scenarios


Differentiation-Inducing Anticancer Lead Optimization

The compound's reported ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation supports its use as a starting point for anticancer lead optimization programs focused on differentiation therapy, analogous to retinoid-based approaches but with a distinct chemical scaffold [1]. Researchers procuring this compound for differentiation studies should note that the cyclopropylamino group is the key structural feature distinguishing it from inactive simple benzoate esters, and SAR exploration around this moiety is warranted.

Dual-Activity CCR5 Antagonist / Local Anesthetic Probe Design

The combination of sodium channel blocking activity (consistent with its benzoate ester scaffold) and CCR5 antagonism (from preliminary screening) makes ethyl 4-(cyclopropylamino)benzoate an intriguing dual-activity chemical probe [2][3]. This dual pharmacology could be explored for conditions where both neuronal signaling and chemokine-mediated inflammation contribute to pathology, such as neuropathic pain with an inflammatory component.

Metabolically Stabilized Local Anesthetic Development

Based on the class-level evidence that cyclopropyl substitution reduces N-dealkylation by cytochrome P450 enzymes, this compound serves as a structural template for designing longer-duration ester-type local anesthetics [4]. Its XLogP3 of 3.4 and reduced TPSA (38.3 Ų) compared to benzocaine suggest enhanced tissue penetration, which may be advantageous for topical formulations requiring deep tissue penetration [5].

Cyclopropyl Amino Ester Building Block in Parallel Synthesis

The ethyl ester functionality provides a synthetic handle for hydrolysis to the corresponding carboxylic acid or transesterification, while the cyclopropylamino group serves as a conformational constraint element. This compound has documented utility as a building block in medicinal chemistry, with established synthetic routes for further derivatization including hydrolysis under basic conditions (NaOH/EtOH, 80 °C) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(cyclopropylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.